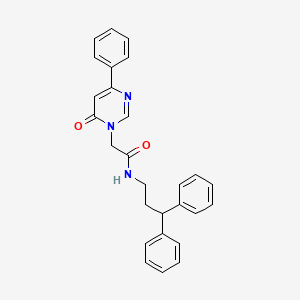![molecular formula C17H19N3O3 B6541545 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1060201-68-4](/img/structure/B6541545.png)
6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one, or 6-MPMPO, is a synthetic compound that has recently become of interest to scientists due to its potential to be used in a variety of scientific research applications. 6-MPMPO has been found to exhibit a variety of biochemical and physiological effects, and its synthesis method is relatively simple and cost-effective.
科学研究应用
6-MPMPO has been found to have a variety of scientific research applications. It has been used in the study of the structure-activity relationship of small molecules, specifically in the area of chemical synthesis. It has also been used in the study of the pharmacological properties of various compounds, including the effects of drugs on the central nervous system. Additionally, it has been used in the study of the mechanisms of action and biochemical pathways of various compounds, including those involved in cancer and inflammation.
作用机制
The mechanism of action of 6-MPMPO is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-MPMPO has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
6-MPMPO has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. Furthermore, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and it has been found to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.
实验室实验的优点和局限性
The use of 6-MPMPO in laboratory experiments has several advantages. First, it is relatively easy to synthesize and cost-effective. Second, it has a variety of biochemical and physiological effects, which makes it useful in a variety of scientific research applications. Third, it is a relatively stable compound, which makes it suitable for use in long-term experiments.
However, there are some limitations to the use of 6-MPMPO in laboratory experiments. First, its mechanism of action is not yet fully understood, so it is difficult to predict how it will affect a given experiment. Second, it has the potential for unwanted side effects, so it should be used with caution. Third, it is not yet approved for use in humans, so it should only be used in laboratory experiments.
未来方向
There are a variety of potential future directions for 6-MPMPO research. First, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Second, further research could be done to determine its potential applications in drug development and pharmacology. Third, further research could be done to determine its potential therapeutic uses in humans. Fourth, further research could be done to determine its potential applications in the fields of cancer, inflammation, and pain management. Fifth, further research could be done to determine its potential applications in the fields of neurology, psychiatry, and addiction. Finally, further research could be done to determine its potential applications in the fields of agriculture and food science.
合成方法
6-MPMPO is synthesized through a five-step process. The first step involves the reaction of 4-methylphenol and 2-morpholin-4-yl-2-oxoethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The second step involves the reaction of 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with thionyl chloride to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The third step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate. The fourth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The fifth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one hydrochloride.
属性
IUPAC Name |
6-(4-methylphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-2-4-14(5-3-13)15-10-16(21)20(12-18-15)11-17(22)19-6-8-23-9-7-19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJCULTVVSNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-morpholino-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541469.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541471.png)


![N-[2-(3-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541490.png)
![1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6541497.png)
![2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzamide](/img/structure/B6541504.png)
![2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B6541520.png)
![2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6541523.png)
![ethyl 1-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6541539.png)
![3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541548.png)
![6-(4-methylphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6541550.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541554.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541555.png)